molecular formula C12H4Br4O B12598555 1,2,7,9-Tetrabromo-dibenzofuran CAS No. 617707-70-7

1,2,7,9-Tetrabromo-dibenzofuran

Cat. No.: B12598555
CAS No.: 617707-70-7
M. Wt: 483.77 g/mol
InChI Key: CSGTYBFHYFXINJ-UHFFFAOYSA-N
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Description

1,2,7,9-Tetrabromo-dibenzofuran is a polybrominated dibenzofuran, a class of organic compounds containing two or more bromine atoms attached to a dibenzofuran moiety. Dibenzofurans are heterocyclic compounds with a fused benzene and furan ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,7,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through various methods, including:

    Direct Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide.

    Electrophilic Aromatic Substitution: This method involves the use of bromine or bromine-containing reagents in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,7,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated dibenzofurans, while oxidation can produce dibenzofuran quinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,7,9-Tetrabromo-dibenzofuran is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific applications in research and industry .

Biological Activity

1,2,7,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran that has garnered attention due to its significant biological activities. This compound features four bromine atoms at specific positions (1, 2, 7, and 9) on the dibenzofuran structure, contributing to its unique chemical properties and potential applications in various fields including pharmacology and environmental science.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₄Br₄O
  • Molecular Weight : Approximately 483.776 g/mol

The presence of bromine atoms enhances the compound's reactivity and interaction with biological molecules, which may lead to alterations in enzyme activity or receptor functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of cellular membranes or inhibition of essential enzymes in microbial cells .
  • Anticancer Potential : Investigations into its anticancer properties suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's interactions with specific molecular targets are thought to disrupt critical signaling pathways involved in cell proliferation.

The mechanism of action for this compound is primarily based on its ability to interact with biological molecules:

  • Enzyme Inhibition : The bromine atoms can form strong bonds with proteins and enzymes, leading to changes in their activity. This can disrupt metabolic pathways essential for cell survival .
  • Receptor Interaction : The compound may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and differentiation .

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various brominated dibenzofurans, including this compound. Results indicated a significant reduction in the growth of Gram-positive and Gram-negative bacteria when exposed to this compound. The Minimum Inhibitory Concentration (MIC) was determined to be notably low compared to other brominated compounds.

Investigation of Anticancer Effects

In a separate study focused on cancer cell lines, this compound demonstrated potent cytotoxic effects against LNCaP prostate cancer cells. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis, indicating that the compound effectively triggers programmed cell death in these cells .

Comparative Analysis with Similar Compounds

Compound NameBromination PatternAntimicrobial ActivityAnticancer Activity
This compound1, 2, 7, 9HighModerate
2,3,7,8-Tetrabromo-dibenzofuran2, 3, 7, 8ModerateHigh
1,2-DibenzofuranNoneLowLow

The comparative analysis highlights the unique positioning of bromine atoms in influencing both antimicrobial and anticancer activities.

Properties

CAS No.

617707-70-7

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,2,7,9-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-3-7(15)10-9(4-5)17-8-2-1-6(14)12(16)11(8)10/h1-4H

InChI Key

CSGTYBFHYFXINJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC3=C2C(=CC(=C3)Br)Br)Br)Br

Origin of Product

United States

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